

Technical Guide: Chemical Properties of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

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Compound of Interest

Compound Name:	1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
Cat. No.:	B1275687

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For Researchers, Scientists, and Drug Development Professionals

Overview

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Bromo-4-(trans-4-pentylcyclohexyl)benzene**. This compound is a key intermediate in the synthesis of liquid crystals and finds applications in materials science and as a building block in organic synthesis.^[1] Its rigid core structure, comprised of a trans-substituted cyclohexane ring linked to a brominated benzene ring, makes it a valuable component for creating molecules with specific conformational properties. This document collates available data on its properties, predicted spectral characteristics, and general experimental procedures relevant to its synthesis and purification.

Chemical Structure

The structural representation of **1-Bromo-4-(trans-4-pentylcyclohexyl)benzene** is crucial for understanding its chemical behavior.

Caption: Molecular Structure of the Compound.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of **1-Bromo-4-(trans-4-pentylcyclohexyl)benzene**.

Table 1: General Properties

Property	Value	Reference(s)
CAS Number	79832-89-6	[2][3]
Molecular Formula	C ₁₇ H ₂₅ Br	[2][3]
Molecular Weight	309.3 g/mol	[2]
Appearance	White solid powder	[1]
Purity	≥99.50% (typical)	[1]

Table 2: Physical Properties

Property	Value	Reference(s)
Boiling Point	363 °C at 760 mmHg	[3]
Density	1.129 g/cm ³	[3]
Refractive Index	1.518	[3]

Spectral Data (Predicted)

While experimental spectra for **1-Bromo-4-(trans-4-pentylcyclohexyl)benzene** are not readily available in public databases, the expected spectral features can be predicted based on the analysis of structurally similar compounds.

Table 3: Predicted ¹H NMR Chemical Shifts

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity
Aromatic (ortho to Br)	7.35 - 7.45	Doublet
Aromatic (meta to Br)	7.00 - 7.10	Doublet
Cyclohexyl (CH attached to benzene)	2.40 - 2.50	Multiplet
Cyclohexyl (other CH, CH ₂)	1.00 - 1.90	Multiplet
Pentyl (CH ₂)	1.20 - 1.40	Multiplet
Pentyl (CH ₃)	0.85 - 0.95	Triplet

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ, ppm)
Aromatic (C-Br)	119 - 121
Aromatic (CH)	128 - 132
Aromatic (C attached to cyclohexyl)	145 - 147
Cyclohexyl	30 - 45
Pentyl	14 - 35

Table 5: Predicted Key IR Absorption Bands

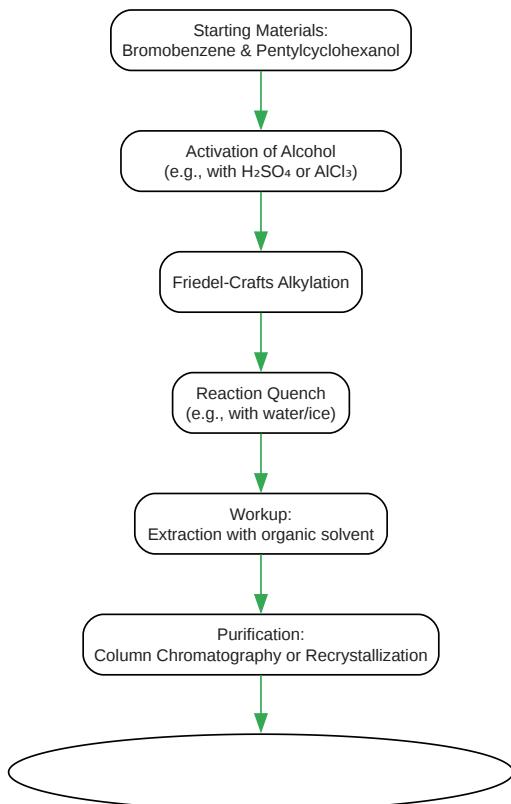
Functional Group	Predicted Wavenumber (cm ⁻¹)	Vibration Type
Aromatic C-H	3030 - 3100	Stretching
Aliphatic C-H	2850 - 2960	Stretching
Aromatic C=C	1450 - 1600	Stretching
C-Br	500 - 600	Stretching

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of **1-Bromo-4-(trans-4-pentylcyclohexyl)benzene** are not widely published. However, a general synthetic approach can be outlined based on common organic chemistry methodologies.

General Synthesis Workflow

The synthesis of **1-Bromo-4-(trans-4-pentylcyclohexyl)benzene** can be conceptualized as a multi-step process, typically involving the formation of the pentylcyclohexyl moiety followed by its attachment to a brominated benzene ring. A plausible synthetic route is the Friedel-Crafts alkylation of bromobenzene with a suitable pentylcyclohexyl precursor.



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Caption: General Synthetic Workflow.

Illustrative Synthesis Protocol (Hypothetical)

Materials:

- 4-Pentylcyclohexanol
- Bromobenzene
- Anhydrous Aluminum Chloride (AlCl_3)
- Dichloromethane (DCM)
- Hydrochloric Acid (HCl), aqueous solution
- Sodium Bicarbonate (NaHCO_3), aqueous solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)
- Hexane
- Ethyl Acetate

Procedure:

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve 4-pentylcyclohexanol in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Slowly add anhydrous AlCl_3 to the solution with stirring.
- Add bromobenzene dropwise to the reaction mixture.
- Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

- Once the reaction is complete, carefully quench the reaction by pouring it over a mixture of ice and concentrated HCl.
- Separate the organic layer and wash sequentially with water, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

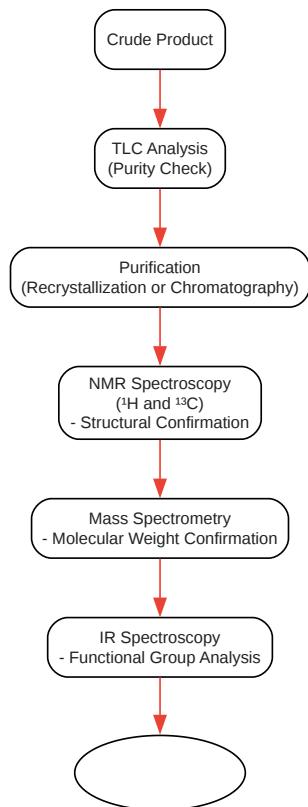
Recrystallization: The crude product, if solid, can be purified by recrystallization.

- Dissolve the crude material in a minimal amount of a hot solvent system (e.g., ethanol or a hexane/ethyl acetate mixture).
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography: If the crude product is an oil or if recrystallization is ineffective, purification can be achieved by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane.

Analytical Workflow

The identity and purity of the synthesized **1-Bromo-4-(trans-4-pentylcyclohexyl)benzene** would be confirmed through a standard analytical workflow.

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Caption: Analytical Workflow for Product Confirmation.

Applications

The primary application of **1-Bromo-4-(trans-4-pentylcyclohexyl)benzene** is as a precursor in the synthesis of liquid crystal materials.^{[1][3]} The bromo-functional group allows for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce other molecular fragments and tailor the mesomorphic properties of the final liquid crystal. It is also utilized in pharmaceutical synthesis and other areas of materials science.^[1]

Safety and Handling

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.^[3] Standard laboratory safety precautions, including the use of

personal protective equipment (gloves, safety glasses), should be followed when handling this chemical.

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